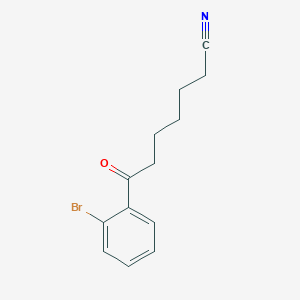

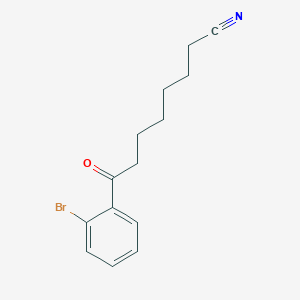

2-Azetidinomethyl-4'-chlorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azetidinomethyl-4'-chlorobenzophenone is a compound that is likely to be of interest due to its structural relation to azetidinones, which are four-membered nitrogen-containing rings. These structures are significant in medicinal chemistry, particularly in the synthesis of β-lactam antibiotics, which are crucial for their antibacterial properties. The papers provided do not directly discuss 2-Azetidinomethyl-4'-chlorobenzophenone, but they do provide insights into the chemistry of related azetidinone compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of azetidinone derivatives can be complex, involving multiple steps and specific reagents. For instance, the chlorinative cyclization of 4-(2-benzothiazolyldithio)azetidinones into 2β-(chloromethyl)penams is achieved by treatment with aqueous sodium nitrite in a two-layer solution of aqueous hydrochloric acid and dichloromethane . This method could potentially be adapted for the synthesis of 2-Azetidinomethyl-4'-chlorobenzophenone by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered ring, which can influence the reactivity and physical properties of the compound. The stereochemistry of these compounds is also crucial, as seen in the regioselective and stereoselective ring opening of azetidinols by phenols . Understanding the molecular structure is essential for predicting the behavior of 2-Azetidinomethyl-4'-chlorobenzophenone in various chemical reactions.

Chemical Reactions Analysis

Azetidinone derivatives participate in various chemical reactions, often involving the opening of the four-membered ring or modifications at different positions of the ring. For example, the ring opening of azetidinols by phenols occurs with high regioselectivity and stereochemistry, which is rationalized in terms of nucleophilic ring opening of the azetidinium ions . These insights into the chemical behavior of azetidinone derivatives can help in understanding the potential reactions of 2-Azetidinomethyl-4'-chlorobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The four-carbon homologation of a 4-formyl-substituted azetidinone, leading to a key intermediate in the synthesis of carbacephem antibiotics, demonstrates the importance of the azetidinone core in medicinal chemistry . The properties of 2-Azetidinomethyl-4'-chlorobenzophenone would likely be influenced by the presence of the azetidinone ring and the chlorobenzophenone moiety, affecting its solubility, stability, and reactivity.

Scientific Research Applications

Antitumor Agents Synthesis : Azetidinone derivatives have been synthesized and evaluated for their potential as tubulin-targeting antitumor agents. Studies have indicated that certain compounds within this class can inhibit the polymerization of tubulin, disrupt microtubular structures in cancer cells, and induce apoptosis, highlighting their potential in cancer treatment (Greene et al., 2016).

Ring Expansion to Oxazolidinones : Research on the ring expansion of azetidines has led to the synthesis of oxazolidinones, showcasing the versatility of azetidinone derivatives in synthesizing heterocyclic compounds. This expands the toolbox available for the synthesis of bioactive molecules (Couty et al., 2011).

Synthesis of Antimicrobial and Analgesic Agents : Azetidinone derivatives have been explored for their antimicrobial and analgesic properties. Certain derivatives have shown potent activity, suggesting their application in the development of new therapeutic agents (Kushwaha et al., 2010).

Selenacephams and Selenacephems Synthesis : The synthesis of selenium-containing β-lactams, such as selenacephams and selenacephems, from bis-4-(azetidin-2-one) diselenides demonstrates the use of azetidinone derivatives in creating compounds with potential biological activities (Garud et al., 2011).

Preparation of Antitubercular and Antimicrobial Agents : The synthesis of 4‐thiazolidinones and 2‐azetidinones bearing benzo(b)thiophene nucleus has been explored for their potential antitubercular and antimicrobial activities. This research highlights the role of azetidinone derivatives in combating infectious diseases (Thaker et al., 2003).

Pincer Ligands Preparation for Metal Complexes : Azetidinones have been utilized in the metal-promoted degradation process to afford CC'N-pincer ligands, which are significant in the development of coordination chemistry and catalysis (Casarrubios et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds, such as benzodiazepines, interact with gaba receptors in the brain .

Mode of Action

It is suggested that it may enhance the effect of nitric oxide (no) by inhibiting phosphodiesterase type 5 that decomposes cyclic guanosine monophosphate (cgmp) in the corpus cavernosum of the penis, thereby preventing local no production caused by sexual stimulation .

Biochemical Pathways

Related compounds, such as benzodiazepines, are known to affect the gabaergic system .

Pharmacokinetics

It is known that similar compounds, such as benzodiazepines, are highly concentrated in the cortex, thalamus, and cerebellum, which are responsible for sedative effects and anterograde amnesia .

Result of Action

It is suggested that it may have a role in enhancing the effect of nitric oxide (no) in the corpus cavernosum of the penis .

Action Environment

It is known that environmental factors can influence the action of similar compounds .

properties

IUPAC Name |

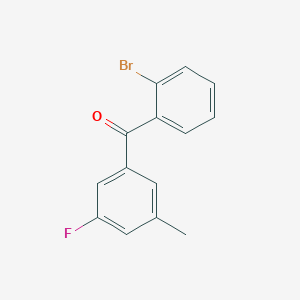

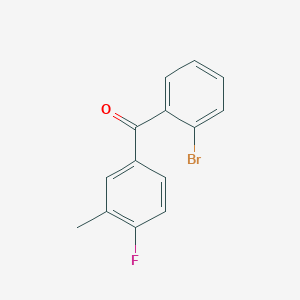

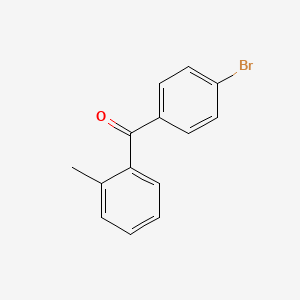

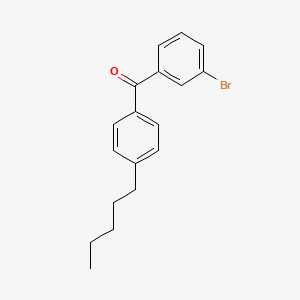

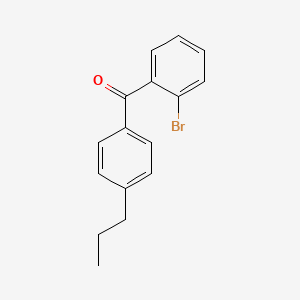

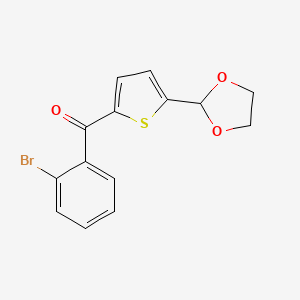

[2-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZLERVOVRFNRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643703 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-4'-chlorobenzophenone | |

CAS RN |

898754-77-3 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.